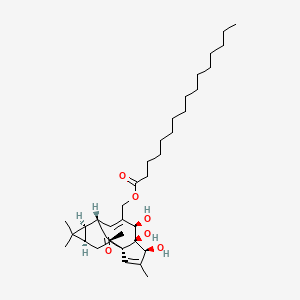

Ingenol 20-palmitate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Treatment for Actinic Keratosis

Ingenol 20-palmitate, also known as Ingenol Mebutate (IngMeb), is the active ingredient in the topical drug Picato . This drug is a first-in-class treatment for the precancerous skin condition known as actinic keratosis . The therapeutic effects of IngMeb are proposed to be exerted through a dual mode of action involving induction of cell death associated with mitochondrial dysfunction, followed by stimulation of a local inflammatory response .

Targeting SLC25A20

Research has identified SLC25A20 as a functional target of the Ingenol class of actinic keratosis drugs . SLC25A20 is a mitochondrial carnitine-acylcarnitine translocase, and its inhibition by IngMeb leads to a buildup of cellular acylcarnitines and blockade of fatty acid oxidation . This points to a possible mechanism for IngMeb-mediated perturbations in mitochondrial function .

Synthesis of Ingenol

The total synthesis of Ingenol, including Ingenol 20-palmitate, has been a subject of extensive research . The development of methodology in laboratories has been successfully applied to the generation of the critical trans-intrabridgehead stereochemistry of Ingenol . This has led to the first total synthesis of Ingenol .

Cytotoxicity Against A549

Ingenol 20-palmitate has shown significant cytotoxicity against A549, a human lung carcinoma cell line . This suggests potential applications in cancer research and treatment .

Anti-HIV Activity

Ingenol diterpenes, including Ingenol 20-palmitate, have been reported to possess anti-HIV activities . This suggests potential applications in the research and treatment of HIV .

Anticancer Activity

Ingenol diterpenes, including Ingenol 20-palmitate, have been reported to possess anticancer activities . This suggests potential applications in the research and treatment of various types of cancer .

Mécanisme D'action

Target of Action

Ingenol 20-palmitate, a diterpene, is a derivative of ingenol . The primary target of ingenol and its derivatives is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

It is known that ingenol derivatives interact with pkc, leading to a series of cellular responses . It is presumed to involve primary necrosis then neutrophil-mediated inflammation and antibody-dependent cell death of residual disease cells .

Biochemical Pathways

Ingenol 20-palmitate affects the PKC/MEK/ERK signaling pathway . This pathway is involved in regulating cell proliferation, differentiation, and survival. By interacting with this pathway, ingenol 20-palmitate can influence cell behavior and potentially induce cell death .

Result of Action

The result of ingenol 20-palmitate’s action is primarily the induction of cell death . This is particularly relevant in the context of cancer cells, where the compound’s ability to induce cell death can be harnessed for therapeutic purposes .

Action Environment

The action of ingenol 20-palmitate can be influenced by environmental factors such as pH, which can affect the stability of the compound . Additionally, the compound’s action may also be influenced by the specific cellular environment, including the presence of other signaling molecules and the state of the target cells .

Propriétés

IUPAC Name |

[(1S,4S,5R,6R,9S,10R,12R,14R)-4,5,6-trihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(37)42-23-26-21-27-30-28(34(30,4)5)20-25(3)35(33(27)40)22-24(2)31(38)36(35,41)32(26)39/h21-22,25,27-28,30-32,38-39,41H,6-20,23H2,1-5H3/t25-,27+,28-,30+,31+,32-,35+,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTCZBGJCUOFLM-SXNKARFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1=CC2C3C(C3(C)C)CC(C4(C2=O)C=C(C(C4(C1O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1=C[C@H]2[C@H]3[C@H](C3(C)C)C[C@H]([C@]4(C2=O)C=C([C@@H]([C@]4([C@@H]1O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

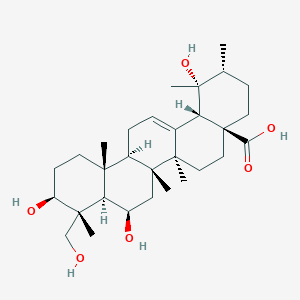

![5-Chloro-2-(4,4,4-trideuteriobutyl)-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B1151854.png)

![[(3S,8R,10R,13S)-10,13-dimethyl-17-(2,4,5,6-tetradeuteriopyridin-3-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1151857.png)